![molecular formula C21H17N3O2S B2554142 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile CAS No. 373374-61-9](/img/structure/B2554142.png)
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined through various experimental techniques .Scientific Research Applications
Synthetic Chemistry Applications
- Advanced Synthesis Techniques : The reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol demonstrated the formation of derivatives leading to 5-amino-4-(benzothiazol-2-yl)oxazole, showcasing a method for introducing biophoric sites into oxazole rings, which could be pivotal for designing new molecular scaffolds in drug discovery (Shablykin, Chumachenko, & Brovarets, 2010).
- Innovative Heterocyclic Compounds Synthesis : Synthesis efforts involving benzothiazol-2-ylcarbonylhydroximoyl chloride presented novel fused heterocycles, highlighting the compound's versatility as a synthon for creating heterocyclic systems with potential pharmacological activities (Farag, Dawood, & Abdelhamid, 1997).
Biomedical Research Applications
- Anticancer Activity : Acrylonitrile derivatives, including those similar in structure to the query compound, have shown potent in vitro cytotoxic activities against various human cancer cell lines, indicating the potential for developing new anticancer agents (Sa̧czewski et al., 2004).
- Antioxidant and Anti-inflammatory Properties : Certain acrylonitrile derivatives exhibited significant antioxidant and anti-inflammatory activities, suggesting their utility in developing treatments for oxidative stress and inflammation-related conditions (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Materials Science Applications
- Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, offering insights into the development of more effective corrosion inhibitors for industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-5-14(2)7-17(6-13)23-10-16(9-22)21-24-18(11-27-21)15-3-4-19-20(8-15)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPKFYFLRSIYBU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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